molecular formula C20H18N2O4 B2476369 2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate CAS No. 899725-21-4

2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate

Cat. No.: B2476369
CAS No.: 899725-21-4
M. Wt: 350.374
InChI Key: XDDRRUSHDUSVRQ-UHFFFAOYSA-N
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Description

2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate involves several steps. One common method includes the reaction of 3-acetylindolizine-1-carboxylate with m-tolylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Biological Studies: It is used as a probe in biological studies to investigate cellular mechanisms and pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate can be compared with other indole derivatives such as:

    2-Oxo-2-(o-tolylamino)ethyl 3-acetylindolizine-1-carboxylate: Similar in structure but with a different position of the tolyl group, leading to variations in biological activity.

    Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions.

    Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.

Properties

IUPAC Name

[2-(3-methylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13-6-5-7-15(10-13)21-19(24)12-26-20(25)16-11-18(14(2)23)22-9-4-3-8-17(16)22/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDRRUSHDUSVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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